

# Synthesis and characterization of Benzo[C]Oxadiazole-5-Boronic Acid

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## Compound of Interest

Compound Name: *Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid*

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An In-depth Technical Guide on the Synthesis and Characterization of Benzo[c][1][2]oxadiazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[c][1][2]oxadiazole-5-boronic acid, a key building block in medicinal chemistry and materials science. The document details synthetic methodologies, purification protocols, and analytical characterization techniques. All quantitative data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the synthetic workflow to aid in laboratory replication.

## Introduction

Benzo[c][1][2]oxadiazoles, also known as benzofurazans, are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[2][3] The incorporation of a boronic acid moiety at the 5-position of the benzoxadiazole scaffold provides a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions. This makes Benzo[c][1][2]oxadiazole-5-boronic acid a valuable intermediate in the synthesis of complex organic molecules for drug discovery and the development of novel organic materials.[4]

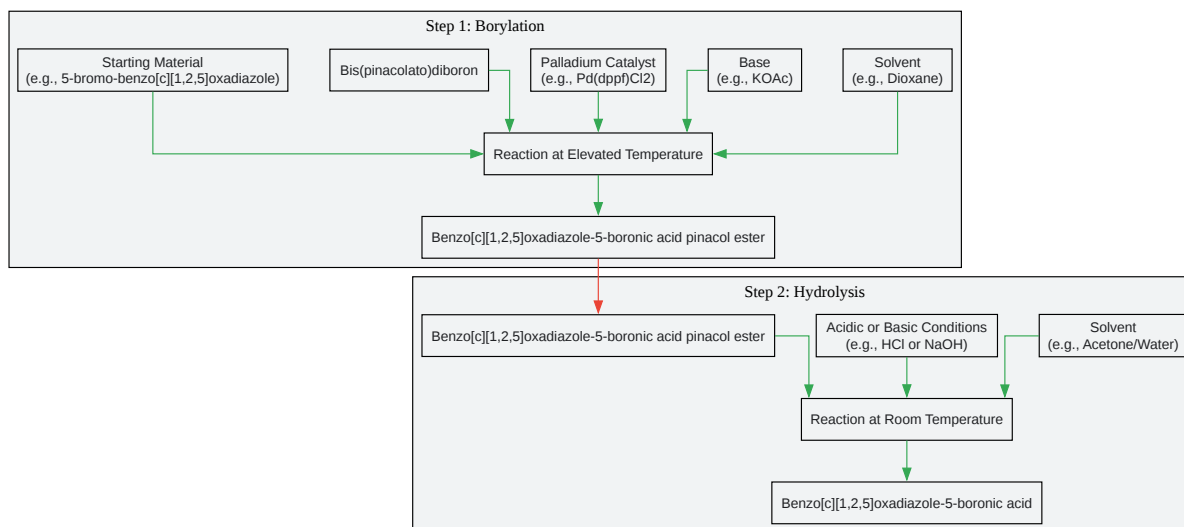
Boron-containing compounds, in general, have shown great promise as therapeutic agents, with several FDA-approved drugs featuring a boronic acid functional group.[\[5\]](#)[\[6\]](#)

## Synthesis of Benzo[c][1][2][3]oxadiazole-5-boronic Acid

The synthesis of Benzo[c][1][2]oxadiazole-5-boronic acid is typically achieved through a multi-step process starting from commercially available precursors. A common route involves the synthesis of the corresponding pinacol ester followed by hydrolysis to the desired boronic acid.

### Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: first, the formation of the boronic acid pinacol ester, and second, the hydrolysis to the final boronic acid.



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**Figure 1:** Synthetic workflow for Benzo[c][1][2]oxadiazole-5-boronic acid.

## Experimental Protocols

### Step 1: Synthesis of Benzo[c][1][2]oxadiazole-5-boronic acid pinacol ester

This protocol is adapted from established methods for Miyaura borylation.

- Materials:

- 5-bromo-benzo[c][1][2]oxadiazole
- Bis(pinacolato)diboron ( $B_2pin_2$ )
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ )
- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Procedure:
  - To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-benzo[c][1][2]oxadiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
  - Add anhydrous 1,4-dioxane to the flask.
  - Degas the mixture by bubbling argon through the solution for 15-20 minutes.
  - Add the palladium catalyst,  $Pd(dppf)Cl_2$  (0.03 eq), to the reaction mixture.
  - Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
  - After completion, cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate and filter through a pad of Celite.
  - Wash the filtrate with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a solid.

Step 2: Hydrolysis to Benzo[c][1][2]oxadiazole-5-boronic acid

- Materials:
  - Benzo[c][1][2]oxadiazole-5-boronic acid pinacol ester
  - Acetone
  - 2 M Hydrochloric acid (HCl) or 2 M Sodium hydroxide (NaOH)
  - Diethyl ether
- Procedure:
  - Dissolve the Benzo[c][1][2]oxadiazole-5-boronic acid pinacol ester (1.0 eq) in a mixture of acetone and water.
  - Add an aqueous solution of 2 M HCl or 2 M NaOH and stir the mixture vigorously at room temperature for 4-12 hours.
  - Monitor the reaction by TLC until the starting material is consumed.
  - If using acid, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. If using a base, acidify with 2 M HCl until the pH is acidic.
  - Extract the aqueous layer with diethyl ether or ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Benzo[c][1][2]oxadiazole-5-boronic acid.
  - The product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

## Characterization Data

The synthesized Benzo[c][1][2]oxadiazole-5-boronic acid and its pinacol ester intermediate should be thoroughly characterized to confirm their identity and purity.

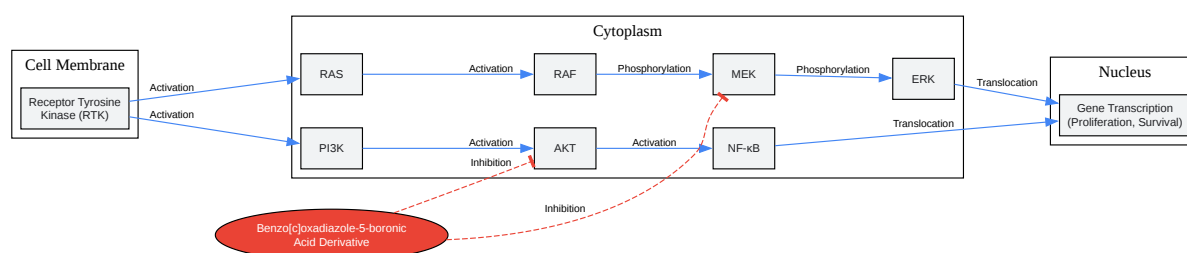
Compound	Property	Value	Reference
Benzo[c][1][2]oxadiazole-5-boronic acid pinacol ester	CAS Number	1073355-14-2	[7]
	Molecular Formula	C <sub>12</sub> H <sub>15</sub> BN <sub>2</sub> O <sub>3</sub>	
	Molecular Weight	246.07 g/mol	
	Appearance	Solid	
	Melting Point	87-91 °C	
	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	~1.38 (s, 12H), ~7.5-8.0 (m, 3H)	[2]
	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	~24.9, ~84.0, ~110-150 (aromatic carbons)	[2]
Benzo[c][1][2]oxadiazole-5-boronic acid	CAS Number	426268-09-9	[8][9]
	Molecular Formula	C <sub>6</sub> H <sub>5</sub> BN <sub>2</sub> O <sub>3</sub>	
	Molecular Weight	163.93 g/mol	
	Appearance	Solid	
	Purity	Typically >95%	

## Applications in Drug Discovery

Benzo[c][1][2]oxadiazole derivatives are being investigated as potential therapeutic agents, particularly as anticancer agents targeting tumor hypoxia.[2][3] The boronic acid functional group can act as a pharmacophore, interacting with biological targets, or as a synthetic handle to build more complex molecules.

## Potential Signaling Pathway Involvement

One area of interest is the inhibition of signaling pathways crucial for cancer cell survival and proliferation. For instance, boronic acid-containing compounds have been developed as inhibitors of proteasomes and various enzymes. A hypothetical signaling pathway where a benzo[c]oxadiazole-5-boronic acid derivative could act is illustrated below.



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**Figure 2:** Hypothetical inhibition of pro-survival signaling pathways by a Benzo[c]oxadiazole-5-boronic acid derivative.

## Conclusion

Benzo[c][1][2]oxadiazole-5-boronic acid is a valuable and versatile building block in synthetic organic chemistry. This guide provides the essential information for its synthesis and characterization, empowering researchers to utilize this compound in their drug discovery and materials science endeavors. The detailed protocols and characterization data serve as a practical resource for laboratory work. Further exploration of the biological activities of derivatives of this core structure is a promising avenue for future research.

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